Product packaging for Bromosuccinate(Cat. No.:)

Bromosuccinate

Cat. No.: B1262339
M. Wt: 194.97 g/mol
InChI Key: QQWGVQWAEANRTK-UHFFFAOYSA-L
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Description

Contextual Significance of Bromosuccinate Scaffolds in Molecular Design

A this compound scaffold can be defined as a molecular framework derived from succinic acid or its esters, featuring one or more bromine atoms. This structural motif is of considerable interest in molecular design due to its bifunctional nature. The presence of both a reactive bromine atom and one or two carboxylate or ester functionalities within a four-carbon backbone provides a versatile platform for the construction of more complex molecules. The bromine atom can be readily displaced by a variety of nucleophiles, serving as a handle for introducing new functional groups, while the carboxylate groups can participate in esterification, amidation, and other condensation reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making this compound scaffolds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Evolution of Research in Brominated Dicarboxylate Chemistry

The study of brominated dicarboxylic acids has a history stretching back over a century. Early investigations, such as the work of M. Centnerszwer in 1899, explored the stereochemical relationships between halogenated succinic acids, laying the groundwork for understanding their three-dimensional structures. rsc.org Initial synthetic methods often involved the direct bromination of dicarboxylic acids or their anhydrides, which could sometimes lead to a mixture of products and harsh reaction conditions.

A significant advancement in the synthesis of brominated dicarboxylic acid derivatives came with the development of more selective brominating agents, most notably N-bromosuccinimide (NBS). wikipedia.org While NBS is itself a succinimide (B58015) derivative, its application has been pivotal in the controlled bromination of various organic substrates, including those that can be converted to bromosuccinates. The Hell-Volhard-Zelinsky reaction, a classic method for the α-bromination of carboxylic acids, has also been applied to dicarboxylic acids, further expanding the synthetic toolkit. masterorganicchemistry.com

In recent decades, research has focused on developing more efficient and stereoselective methods for the synthesis of this compound derivatives. This has been driven by the increasing demand for enantiomerically pure compounds in the life sciences and materials science. The use of chiral catalysts and auxiliaries in bromination reactions has enabled the synthesis of specific stereoisomers of bromosuccinic acid and its esters. smolecule.com Furthermore, the application of brominated dicarboxylic acids and their esters has expanded into polymer chemistry, where they are used to introduce bromine atoms into polymer backbones, thereby imparting properties such as flame retardancy. nii.ac.jp

Strategic Positioning of this compound in Contemporary Chemical Research

In the landscape of modern organic synthesis, this compound scaffolds are strategically positioned as versatile intermediates for the construction of complex molecular architectures. Their utility is particularly evident in the synthesis of heterocyclic compounds and in asymmetric synthesis.

The ability of the bromine atom to act as a leaving group facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is a key step in the construction of various ring systems. For instance, this compound derivatives have been utilized in the synthesis of imidazothiazoles and other nitrogen- and sulfur-containing heterocycles. publish.csiro.authieme-connect.com

In the realm of asymmetric synthesis, chiral this compound derivatives serve as valuable building blocks for the enantioselective synthesis of target molecules. smolecule.com The stereocenter bearing the bromine atom can be transferred with high fidelity to the final product. This is of paramount importance in the development of new drugs, where the biological activity is often dependent on the specific stereochemistry of the molecule. The use of chiral bromosuccinates as ligands in asymmetric catalysis is also an area of active investigation. smolecule.com

The following tables provide an overview of key this compound derivatives and their applications, as well as a summary of representative synthetic transformations involving these scaffolds.

Table 1: Selected this compound Derivatives and Their Applications

Compound NameStructureKey Applications
Bromosuccinic acidC₄H₅BrO₄Precursor for polymers like poly(β-L-malic acid), synthesis of heterocycles and catalysts. manac-inc.co.jp
Diethyl 2-bromosuccinateC₈H₁₃BrO₄Intermediate in the synthesis of pharmaceuticals and agrochemicals. rsc.org
(S)-Dimethyl this compoundC₆H₉BrO₄Chiral building block in asymmetric synthesis, potential ligand in catalysis. smolecule.com
Diethyl 2-acetoxy-3-bromosuccinateC₁₀H₁₅BrO₅Versatile intermediate in organic synthesis due to enhanced reactivity. rsc.org

Table 2: Synthetic Reactions Utilizing this compound Scaffolds

Reaction TypeReactant(s)Reagent(s)Product Type
Nucleophilic SubstitutionDiethyl this compound, Amine/ThiolBaseFunctionalized succinate (B1194679) derivatives
Heterocycle Synthesis2-Mercapto-2-imidazoline, KetoneN-BromosuccinimideImidazothiazoles publish.csiro.au
Asymmetric SynthesisDimethyl malonateChiral catalyst, Brominating agent(S)-Dimethyl this compound smolecule.com
Polymer Precursor SynthesisBromosuccinic acidDiazotization of aspartic acidPrecursor for poly(β-L-malic acid) manac-inc.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrO4-2 B1262339 Bromosuccinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrO4-2

Molecular Weight

194.97 g/mol

IUPAC Name

2-bromobutanedioate

InChI

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2

InChI Key

QQWGVQWAEANRTK-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])Br)C(=O)[O-]

Synonyms

omosuccinate
bromosuccinic acid
bromosuccinic acid, (+-)-isome

Origin of Product

United States

Synthetic Methodologies for Bromosuccinate Derivatives

Stereoselective and Enantioselective Synthesis of Chiral Bromosuccinates

The generation of chiral bromosuccinates with high stereochemical control is crucial for their application as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The distinct biological effects of different enantiomers necessitate synthetic routes that can produce these compounds in an optically pure form. nih.gov

Asymmetric synthesis is a strategy that converts an achiral starting material into a chiral product, yielding unequal amounts of the possible stereoisomers. nih.govddugu.ac.in Two primary approaches are commonly employed for the synthesis of specific bromosuccinate stereoisomers: the chiral pool approach and catalytic asymmetric bromination.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inslideshare.net Compounds such as L-aspartic acid or L-malic acid, which possess a carbon skeleton similar to succinic acid and a predefined stereocenter, are ideal precursors. Through a sequence of chemical transformations that preserve the original stereochemistry, these natural molecules can be converted into the desired (R)- or (S)-bromosuccinate derivative. This method is one of the oldest and most straightforward approaches to enantioselective synthesis. ddugu.ac.in

Catalytic asymmetric synthesis represents a more advanced and efficient strategy. This method employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction, generating large quantities of the desired chiral product from a prochiral substrate. scribd.com While direct catalytic asymmetric bromination of succinate (B1194679) esters is a developing area, the principles have been established in related transformations. For example, organocatalytic methods have been successfully developed for the enantioselective α-bromination of aldehydes and ketones, demonstrating that a chiral amine catalyst can create a chiral enamine intermediate that reacts with a bromine source like N-bromosuccinimide (NBS) to yield an α-bromo product with high enantiomeric excess (ee). nih.gov This concept lays the groundwork for future development of catalysts tailored for the asymmetric α-bromination of prochiral succinate derivatives.

After a chiral synthesis, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Since enantiomers have identical properties in an achiral environment, including their NMR spectra, a common strategy is to convert them into diastereomers. wikipedia.org This is achieved by reacting the enantiomeric mixture with a Chiral Derivatizing Agent (CDA) . wikipedia.orgnih.gov

A CDA is an enantiomerically pure compound that reacts with the chiral analyte—in this case, this compound—to form a covalent bond, resulting in a mixture of diastereomers. nih.gov These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. wikipedia.org By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the ratio of the original enantiomers can be accurately calculated. arkat-usa.org A widely used CDA for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org The choice of CDA is critical for achieving sufficient separation of the NMR signals to allow for accurate quantification. arkat-usa.org

Table 1. Examples of Chiral Derivatizing Agents (CDAs) for Enantiomeric Purity Determination
Chiral Derivatizing Agent (CDA)AbbreviationTypical Substrate Functional GroupAnalytical Method
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA / Mosher's AcidAlcohols, Amines¹H, ¹⁹F NMR
α-Cyano-α-fluoro(2-naphthyl)acetic acid2-CFNAAlcohols¹H, ¹⁹F NMR
(S)-(-)-2-(4-Chlorophenoxy)propanoic acid-Amines¹H NMR
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate-Alcohols, AminesHPLC, ¹H NMR

Asymmetric Synthetic Routes to this compound Stereoisomers

Functionalization of Succinate Precursors to this compound Scaffolds

The synthesis of bromosuccinates typically begins with the functionalization of succinic acid or its anhydride (B1165640). A common initial step is the esterification of succinic acid to produce dialkyl succinates, such as dimethyl succinate or diethyl succinate. This transformation is significant because the resulting ester groups activate the adjacent α-carbon atoms, increasing their acidity and making them more susceptible to enolization and subsequent electrophilic bromination.

The brominated succinate product is itself a versatile synthetic scaffold. The bromine atom is an effective leaving group, enabling a wide range of nucleophilic substitution reactions. This allows for the introduction of various other functional groups, making this compound esters valuable intermediates in the construction of more complex molecular architectures.

Regioselective Bromination Approaches for Succinate Systems

Regioselectivity refers to the control over which position on a molecule reacts. For unsymmetrical succinate derivatives, achieving regioselective bromination is a significant challenge. The choice of brominating agent and reaction conditions is paramount in directing the bromine atom to the desired carbon.

Traditional brominating agents like molecular bromine (Br₂) can be effective but often lack selectivity, especially under harsh conditions which may promote side reactions or rearrangements. researchgate.net A more controlled and widely used reagent for α-bromination of carbonyl compounds is N-bromosuccinimide (NBS) . scielo.brmsuniv.ac.in NBS is a solid, making it easier and safer to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which can help suppress side reactions. masterorganicchemistry.com

The regioselectivity of the bromination of an unsymmetrical succinate ester is governed by both steric and electronic factors. The reaction typically proceeds through an enol or enolate intermediate. The more thermodynamically stable or more rapidly formed enol will preferentially react with the electrophilic bromine source. For example, when a bromonium ion is formed in a nucleophilic solvent, the solvent may attack the more substituted carbon, reflecting the greater positive charge character at that position. chemtube3d.com In other cases, catalysts can be used to direct the bromination to a specific position. For instance, acid catalysis can promote the formation of a specific enol intermediate, thereby guiding the regiochemical outcome. bridgew.edu

Table 2. Comparison of Brominating Agents for Succinate Systems
Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂)Acid or base catalysisInexpensive, powerfulHazardous (corrosive liquid), low regioselectivity, potential for over-bromination
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN, light) or acid/base catalystSolid (easy to handle), more selective than Br₂, mild conditionsPoor atom economy, moisture sensitive
Tetrabutylammonium (B224687) bromide (TBAB) / V₂O₅ / H₂O₂Aqueous acetonitrile, mild pHHigh regioselectivity, environmentally favorable (avoids Br₂), mild conditionsRequires catalyst system, may not be suitable for all substrates

Atom-Economical and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, with atom economy being a key metric for evaluating the efficiency of a reaction. scielo.br Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, with the remainder being waste.

Traditional bromination methods often exhibit poor atom economy. The use of molecular bromine (Br₂) in a substitution reaction has a maximum theoretical atom economy of only 50%, as one atom of bromine is incorporated into the product while the other forms a hydrobromic acid (HBr) byproduct. researchgate.net Similarly, reactions using N-bromosuccinimide (NBS) are not atom-economical because for every mole of bromine transferred, a mole of succinimide (B58015) is generated as waste. bridgew.edu

To address these shortcomings, more sustainable and atom-economical protocols are being developed. These often involve catalytic systems that use an inexpensive and safe bromide source, such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB), in combination with a green oxidant. organic-chemistry.org For example, systems using hydrogen peroxide (H₂O₂) and a vanadium pentoxide (V₂O₅) catalyst can generate the active brominating species in situ from a bromide salt. organic-chemistry.org This approach significantly improves atom economy as the bulk of the atoms from the reagents are incorporated into the product, and the primary byproduct is often water. Furthermore, these modern methods frequently utilize more environmentally benign solvents, such as water or ethanol, moving away from hazardous halogenated solvents. nih.gov

Table 3. Atom Economy of Different Bromination Methods
MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Direct BrominationR-H + Br₂R-BrHBr~50%
NBS BrominationR-H + NBSR-BrSuccinimideLow (depends on R)
Catalytic BrominationR-H + NaBr + H₂O₂R-BrH₂O, NaOHHigh (depends on R and workup)

Reactivity and Mechanistic Investigations of Bromosuccinate

Nucleophilic Substitution Chemistry of the Bromine Center

The carbon atom bonded to the bromine in bromosuccinate is electrophilic and susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is a cornerstone of its utility in synthesizing a variety of more complex molecules.

Nucleophilic substitution at the bromine center of this compound derivatives typically proceeds via an S(_N)2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon-bromine bond, leading to an inversion of the stereochemical configuration at the chiral center.

A notable example is the reaction of bromosuccinic acid with hydrazine (B178648) (NH₂NH₂), which produces DL-hydrazinosuccinic acid. This reaction follows an S(_N)2 pathway, where the hydrazine nucleophile displaces the bromide ion. The stereospecificity of such reactions is crucial in asymmetric synthesis. For instance, starting with an enantiomerically pure form of this compound, such as (R)-2-bromosuccinic acid, allows for the synthesis of specific stereoisomers of the resulting substituted succinic acid derivatives. uou.ac.inresearchgate.net

Studies on the Walden inversion have utilized reactions of bromosuccinic acid to investigate stereochemical outcomes. The reaction between l-bromosuccinic acid and xanthogenates demonstrates how the concentration of the incoming nucleophile can influence the degree of inversion versus retention of configuration, providing fundamental insights into S(_N)2 reaction mechanisms. rsc.org The stereochemical course of these substitutions confirms that the reaction pathway is highly dependent on the nature of the nucleophile and reaction conditions.

The rate and outcome of nucleophilic substitution reactions on this compound are significantly influenced by various factors. The structure of the this compound derivative, particularly the nature of the ester groups, can affect reactivity.

The reaction conditions play a critical role. The choice of solvent can alter the nucleophilicity of the attacking species and the stability of the transition state. The presence of catalysts can also accelerate the reaction. For example, dynamic kinetic resolution of α-bromo esters has been achieved using nucleophiles in the presence of additives like tetra-n-butylammonium iodide (TBAI) and diisopropylethylamine (DIEA), which facilitate the substitution and allow for stereoselective synthesis. researchgate.net

The table below summarizes examples of nucleophilic substitution reactions with this compound derivatives, highlighting the diversity of nucleophiles and the resulting products.

This compound DerivativeNucleophileProductSignificance
Bromosuccinic AcidHydrazine (NH₂NH₂)DL-Hydrazinosuccinic AcidSynthesis of amino acid analogues.
Bromosuccinic AcidHydroxylamine (NH₂OH)N-Hydroxyaspartic AcidIntermediate for organic synthesis.
2-Bromosuccinic AnhydriteSodium benzeneselenolate4-Methyl-2-phenylselenyl succinate (B1194679)Precursor for Vitamin E-selenium conjugates. nih.gov
N-methyl pseudoephedrine α-bromo estersTrityl thiolα-mercapto carboxylic acid derivativesAsymmetric synthesis of thio-compounds. researchgate.net

Detailed Mechanistic Pathways and Stereochemical Outcomes

Rearrangement Processes Involving this compound Intermediates

While direct rearrangement of the this compound skeleton is not commonly reported, its derivatives can be involved in reactions that include rearrangement steps. These processes often leverage the reactivity of the bromine center and the carboxyl functionalities.

The chemistry of allylic intermediates is more directly associated with N-Bromosuccinimide (NBS) rather than this compound itself. wikipedia.orgslideshare.netmasterorganicchemistry.com NBS is a key reagent for introducing bromine at the allylic position of alkenes through a radical mechanism, a process known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized allylic radical intermediate. masterorganicchemistry.comslideshare.net

Allylic rearrangement is a known consequence during these NBS-mediated brominations, especially with asymmetrical alkenes. The resonance-stabilized radical intermediate has two potential sites for the bromine radical to attack, which can lead to a mixture of isomeric allylic bromide products. winona.edu For example, the NBS bromination of 2-hexene (B8810679) yields both 1-bromo-2-hexene (B2936257) and 3-bromo-1-hexene. winona.edu

It is important to distinguish the reagent (NBS) from the product class (allylic bromides). While this compound is not the typical starting material for generating allylic intermediates, reactions involving NBS can sometimes lead to allylic rearrangements in the products formed. researchgate.net For instance, in certain quinoline (B57606) systems, bromination with NBS in DMF can proceed with an allylic rearrangement-type migration of the double bond. researchgate.net

Reactivity of Ester Functionalities in this compound Systems

The ester groups in this compound derivatives exhibit typical ester reactivity, including hydrolysis and conversion to other functional groups. These reactions can be performed while retaining or substituting the bromine atom, depending on the conditions.

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, requiring an excess of water to drive the reaction to completion. chemguide.co.uk In contrast, base-catalyzed hydrolysis, known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid. chemguide.co.uklibretexts.org

In the context of this compound, the hydrolysis of a methyl ester to its corresponding carboxylic acid has been demonstrated using aqueous hydrochloric acid. nih.gov This transformation is a key step in multistep syntheses, for example, in the preparation of vitamin E succinate-selenium conjugates. nih.gov

Furthermore, the carboxylic acid groups of bromosuccinic acid can be converted to an anhydride (B1165640). Treatment with reagents like acetyl chloride or trifluoroacetic anhydride (TFAA) yields bromosuccinic anhydride. rsc.org This anhydride is a reactive intermediate that can be opened by nucleophiles like alcohols. For example, reaction with benzyl (B1604629) alcohol opens the ring to form monobenzyl bromosuccinates, which are precursors for synthesizing polymers like poly(β-L-malic acid). rsc.org

Electrophilic and Radical Reaction Profiles of this compound

The chemical behavior of this compound is also defined by its participation in electrophilic and radical reactions.

Electrophilic Profile: The primary electrophilic site in this compound is the carbon atom attached to the bromine. As discussed under nucleophilic substitution (Section 3.1), this carbon is readily attacked by nucleophiles. The bromine atom itself is not typically considered an electrophile in this compound; rather, it serves as a good leaving group. The electrophilic character of the C-Br bond is central to its synthetic utility.

In contrast, the reagent N-bromosuccinimide (NBS) is a well-established source of electrophilic bromine. manac-inc.co.jp NBS is used to brominate electron-rich aromatic compounds and in addition reactions to alkenes where it delivers a Br equivalent. wikipedia.orgmanac-inc.co.jp

Radical Profile: While radical reactions are the hallmark of N-bromosuccinimide (NBS), which is a convenient source of the bromine radical (Br•), the radical chemistry of this compound itself is less prominent. wikipedia.orgslideshare.net NBS is famously used in radical-initiated allylic and benzylic brominations. wikipedia.orgslideshare.net The mechanism involves the homolytic cleavage of the N-Br bond to initiate a radical chain reaction. masterorganicchemistry.com

For this compound, radical reactions are not the primary mode of reactivity. However, like other alkyl halides, the C-Br bond can potentially undergo homolytic cleavage under specific conditions, such as photolysis or with radical initiators, to form a carbon-centered radical. Radical atom transfer reactions involving bromo esters have been shown to proceed in aqueous media, indicating that under the right conditions, this compound could participate in radical-mediated C-C bond formation. mdpi.com Additionally, free radical scavenging properties have been evaluated for derivatives like α-tocopheryl-2-phenylselenyl succinate, which is synthesized from a this compound precursor. nih.gov

Applications of Bromosuccinate As a Synthetic Building Block

Precursor for Advanced Organic Intermediates

The functional group combination in bromosuccinates makes them valuable starting materials for synthesizing a diverse array of more complex molecules, particularly chiral compounds and heterocyclic structures.

Due to the presence of a reactive bromine atom, compounds like (S)-Dimethyl this compound are considered valuable precursors in organic synthesis. smolecule.com The bromine can be readily substituted by other functional groups through nucleophilic substitution reactions, enabling chemists to create new, complex molecules. smolecule.com As chiral molecules, enantiopure bromosuccinates are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where specific stereochemistry is crucial for biological activity. smolecule.com

Bromosuccinic acid and its derivatives serve as key intermediates in various synthetic pathways:

PrecursorReaction TypeProduct/IntermediateApplication/Significance
Bromosuccinic acidNucleophilic SubstitutionDL-hydrazinosuccinic acidPotent inhibitor of the enzyme aspartate aminotransferase.
Bromosuccinic acid estersNucleophilic SubstitutionN-hydroxyaspartic acid derivativesSynthesis of amino acid analogs. cdnsciencepub.com
2-Bromosuccinic anhydride (B1165640)Ring-opening/CyclizationMonoesters, amides, complex cyclic structuresUsed in the synthesis of biocompatible polymers and other complex organic molecules. smolecule.com
Dimethyl this compoundNucleophilic SubstitutionFunctionalized succinatesBuilding blocks for pharmaceuticals and natural products. smolecule.com

These examples highlight how the reactivity of the carbon-bromine bond, combined with the other functionalities in the molecule, allows bromosuccinates to be transformed into a wide range of valuable, advanced organic intermediates. smolecule.comcdnsciencepub.com

Catalytic Roles and Transformations of Bromosuccinate Derivatives

Investigation of Bromosuccinate as a Chiral Ligand in Asymmetric Catalysis

The direct use of this compound as a chiral ligand in asymmetric catalysis is a developing field of study. However, the closely related chiral α-bromoacid derivatives have been effectively utilized in asymmetric synthesis, particularly through dynamic resolution strategies. These methods take advantage of the configurational lability of the α-bromo center.

One notable approach involves the use of chiral auxiliary-bound α-bromoacid derivatives as building blocks for creating heterocyclic compounds. In these reactions, the chiral auxiliary guides the stereochemical outcome of nucleophilic substitution at the bromine-bearing carbon, followed by a ring-closing step. Various dynamic resolution techniques, such as dynamic kinetic resolution (DKR), dynamic thermodynamic resolution (DTR), and crystallization-induced dynamic resolution (CIDR), have been successfully applied in the asymmetric synthesis of six- and five-membered heterocycles using this strategy. rsc.org

For instance, α-bromo amides derived from α-bromo α-aryl acetamides and L-amino acids have been used in asymmetric nucleophilic substitution reactions to produce dipeptide analogues with high diastereoselectivity. researchgate.net These transformations showcase the potential of chiral this compound-related structures to control stereochemistry in the synthesis of complex molecules.

Metal-Mediated Transformations Involving this compound Substrates

This compound substrates are amenable to various metal-mediated transformations, leading to the formation of functional polymers and participation in cross-coupling reactions.

A significant application is the synthesis of functional polyesters through polycondensation. For example, the polycondensation of bromosuccinic acid with diols like 1,4-butanediol (B3395766) can be catalyzed by water-stable Lewis acids such as scandium trifluoromethanesulfonate (B1224126) [Sc(OTf)₃]. researchgate.net This reaction proceeds at relatively low temperatures, which is advantageous for preserving the bromo functionality that can be used for further modifications. The resulting bromine-containing polyesters can act as multifunctional macroinitiators in atom-transfer radical polymerization (ATRP) of other monomers, like methyl methacrylate (B99206) (MMA), to create polymer brushes. researchgate.net

In another application, derivatives of bromosuccinic acid have been used to modify catalysts. Dimethyl 2-bromosuccinate has been employed to modify silica-supported ionic liquid catalysts (SILCAs). These modified catalysts have shown competitive activity in Heck cross-coupling reactions.

Table 1: Examples of Metal-Mediated Transformations of this compound Derivatives

This compound DerivativeMetal CatalystReaction TypeProduct Application
Bromosuccinic acidScandium trifluoromethanesulfonate [Sc(OTf)₃]PolycondensationMacroinitiator for ATRP
Dimethyl 2-bromosuccinateNot specifiedCatalyst ModificationHeck reaction catalyst

Organocatalytic and Biocatalytic Approaches to this compound Modifications

Organocatalytic and biocatalytic methods offer green and highly selective routes for the modification of this compound and its derivatives. These approaches are particularly valuable for the synthesis of enantiomerically pure compounds.

While much of the research in organocatalytic bromination focuses on N-bromosuccinimide (NBS) as the bromine source, nih.govresearchgate.netacs.orgacs.org there are examples of transformations involving bromosuccinic acid derivatives. For instance, the enantioselective synthesis of α-thiocarboxylic acids has been achieved through the biocatalytic dynamic kinetic resolution of racemic α-thionitriles, which can be conceptually related to modifications of brominated dicarboxylic acids. researchgate.net

Furthermore, biocatalysis provides a direct route to modify bromosuccinic acid. One example is the SN2 displacement of the bromine atom in 2-bromosuccinic acids, which can be derived from chiral aspartic acid, to yield sulfanylsuccinic acid. researchgate.net Enzymes, such as lipases and proteases, are increasingly being explored for their potential to catalyze reactions on functionalized substrates like this compound, offering high chemo-, regio-, and enantioselectivity under mild conditions. frontiersin.orgnih.govmt.com

The use of biocatalysts, including whole cells or isolated enzymes, for the late-stage diversification of natural products is a growing field. frontiersin.org While direct biocatalytic modifications of this compound are still being explored, the principles of enzymatic catalysis suggest that enzymes like oxidoreductases, transferases, and lyases could be engineered or discovered to act on this compound substrates, opening new avenues for the synthesis of valuable chiral building blocks. frontiersin.orgmt.com

Computational and Theoretical Studies on Bromosuccinate Reactivity and Structure

Quantum Chemical Investigations of Reaction Pathways and Energy Landscapes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving bromosuccinate-related structures. These investigations elucidate the mechanisms, kinetics, and thermodynamics of chemical transformations by calculating the energies of reactants, products, intermediates, and transition states.

Methodologies such as DFT, time-dependent DFT (TD-DFT), and high-level quantum chemical procedures are employed to compute various electronic properties. researchgate.netnih.gov These include frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity, Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions, and Molecular Electrostatic Potential (MEP) surfaces to identify sites susceptible to nucleophilic and electrophilic attack. researchgate.netjmaterenvironsci.com Such calculations have been successfully applied to study bromination reactions involving N-bromosuccinimide (NBS), a compound structurally related to this compound, to understand aspects like regioselectivity and reaction mechanisms. mdpi.comresearchgate.net

The transition state is a fleeting, high-energy configuration along a reaction coordinate that dictates the reaction rate. Characterizing its geometry and energy is crucial for understanding reaction mechanisms. Computational methods allow for the direct calculation of these transient structures.

Kinetic studies on the bromination of alkenes with N-bromosuccinimide suggest that the rate-determining transition state possesses a three-centered, cyclic structure. researchgate.net The polarity of the solvent has been shown to significantly influence the polarity of the transition state, indicating a substantial charge separation develops on the path from reactants to the transition state. researchgate.net

Computational models, often employing DFT, are used to calculate the activation energies (ΔE), enthalpies (ΔH), and free energies (ΔG) associated with these transition states. researchgate.net For instance, in electrophilic aromatic bromination, the total electronic energies of the transition states leading to different isomers can be calculated to predict the reaction's regioselectivity. mdpi.com Challenges in computational chemistry include accurately modeling these transition states, as a difference of just 1.8 kcal/mol in the energies of two competing transition states can determine the ratio of stereoisomeric products.

Table 1: Activation Parameters for Bromine Transfer from NBS to Norbornene researchgate.net

Parameter Value Units
Activation Enthalpy (∆H‡) 6.1 kcal mol⁻¹

This table presents experimentally derived activation parameters that computational models aim to reproduce and explain. The large negative activation entropy supports a highly ordered, cyclic transition state.

Reactions involving this compound-related species often proceed through various reactive intermediates, such as radicals or ions. Quantum chemistry provides a means to assess the stability and electronic structure of these transient species.

In reactions involving N-bromosuccinimide, free radical intermediates are common, particularly in allylic and benzylic brominations. pw.live The stability of these radicals is a key factor in determining the reaction's outcome. Computational studies have established a stability order for relevant free radicals, with benzyl (B1604629) and allyl radicals being significantly more stable than tertiary, secondary, and primary radicals due to resonance. pw.live

High-level quantum chemical procedures have been used to calculate gas-phase electron affinities and aqueous solution reduction potentials for N-halogenated species. nih.gov For N-bromoimides, calculations have shown that one-electron reduction can lead to the formation of bromine atoms (Br•) or N-centered radicals, and the calculated reduction potentials are consistent with experimental observations. nih.gov The relative stability of these intermediates is crucial for predicting reaction pathways. nih.govpw.live

Table 2: Calculated Relative Stability of Free Radical Intermediates pw.live

Intermediate Type Stability Order Key Reason
Benzyl Radical 1 (Most Stable) Resonance stabilization
Allyl Radical 2 Resonance stabilization
Tertiary (3°) Radical 3 Hyperconjugation
Secondary (2°) Radical 4 Hyperconjugation

This table outlines the generally accepted stability order of free radicals, which is supported by computational bond dissociation energy calculations and helps predict the major products in radical bromination reactions.

Transition State Analysis for this compound Transformations

Molecular Dynamics Simulations for Conformational Analysis and Stereochemical Prediction

While quantum mechanics is ideal for studying electronic structure and reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. biorxiv.orgmdpi.com MD simulations model the movement of atoms and molecules, providing insights into preferred conformations, molecular flexibility, and the influence of solvent. mun.ca

This technique is particularly valuable for conformational analysis, where the relative energies of different spatial arrangements of a molecule are determined. researchgate.net Establishing the most stable conformations is a challenging but critical task, as a molecule's three-dimensional structure is fundamental to its reactivity and interactions. mun.caresearchgate.net For flexible molecules, methods like replica-exchange molecular dynamics can be used to efficiently sample the conformational space and identify the most probable low-energy structures. mun.ca

In the context of stereochemistry, MD simulations and other computational tools can help predict the three-dimensional outcome of reactions. nih.gov By modeling the interactions within the transition state, it is possible to predict which diastereomer or enantiomer will be preferentially formed. rsc.org These predictions are vital for designing stereoselective syntheses.

Emerging Research Directions and Future Prospects for Bromosuccinate Chemistry

Design of Next-Generation Bromosuccinate-Based Chiral Auxiliaries

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to modern drug discovery and materials science. Chiral auxiliaries are a cornerstone of this field, temporarily attaching to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net Bromosuccinic acid, possessing a stereocenter and multiple functional groups, presents an intriguing scaffold for the design of new chiral auxiliaries. ontosight.aiguidechem.com

Future research is focused on developing next-generation auxiliaries that offer not only high levels of stereocontrol but also enhanced reactivity, broader substrate scope, and easier removal. The design principles for such auxiliaries often involve creating a rigid conformational environment to maximize steric shielding of one face of a reactive intermediate. numberanalytics.com

Key Research Thrusts:

Conformationally Rigid Designs: Incorporating the this compound framework into cyclic structures, such as oxazolidinones or sultams, could lead to auxiliaries with predictable and highly rigid conformations. This rigidity is crucial for effective stereochemical communication during bond-forming events.

Multi-Point Binding Auxiliaries: The carboxylic acid groups on the this compound scaffold can be derivatized to create multiple coordination points for metal-based Lewis acids. This can lead to more organized transition states and, consequently, higher diastereoselectivity in reactions like aldol (B89426), alkylation, and Diels-Alder reactions.

Traceless and Recoverable Auxiliaries: A significant goal in modern asymmetric synthesis is the development of "traceless" auxiliaries that can be removed under mild conditions without leaving any residual atoms. Research into novel cleavage strategies for this compound-based auxiliaries, potentially leveraging the bromine atom's reactivity, is a promising avenue. Furthermore, designing auxiliaries that can be easily recovered and reused aligns with the principles of sustainable chemistry.

A comparison of traditional chiral auxiliaries with potential next-generation this compound-based designs highlights the potential advancements.

FeatureTraditional Auxiliaries (e.g., Evans' Oxazolidinones)Potential this compound-Based Auxiliaries
Chiral SourceDerived from amino acids. tcichemicals.comDerived from aspartic acid or fumaric acid.
Stereocontrol MechanismSteric hindrance from a substituent on a rigid ring. numberanalytics.comPotential for combined steric hindrance (from the bromine atom and other groups) and electronic control.
CleavageTypically requires harsh hydrolytic or reductive conditions. tcichemicals.comPotential for milder, functional group-tolerant cleavage methods by targeting the C-Br bond or carboxyl groups.
VersatilityHighly effective for specific reaction classes like aldol additions. tcichemicals.comThe bifunctional nature (two carboxyl groups) could allow for the synthesis of complex, multifunctional molecules in a single step.

Development of Highly Efficient and Sustainable Synthetic Routes to Bromosuccinates

The broader adoption of bromosuccinates in synthesis is contingent upon the availability of efficient, safe, and environmentally benign production methods. Traditional routes often involve the use of hazardous reagents like elemental bromine or reactions that generate significant waste. The principles of green chemistry—such as atom economy, use of catalysts, and renewable feedstocks—are guiding the development of new synthetic strategies. longdom.orgnih.gov

Future research directions include:

Catalytic Bromination: Replacing stoichiometric brominating agents like Br₂ with catalytic systems is a primary goal. This could involve the use of transition metal catalysts or organocatalysts that utilize a benign source of bromine, such as sodium bromide, in the presence of a mild oxidant. This approach would significantly improve the atom economy and reduce the generation of hazardous byproducts.

Flow Chemistry: Performing the synthesis of bromosuccinates in continuous flow reactors offers several advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, reaction time), enhances safety when dealing with hazardous intermediates, and can facilitate easier scale-up.

Biocatalytic Routes: The use of enzymes to catalyze the synthesis of bromosuccinates from renewable feedstocks is a highly attractive, albeit challenging, prospect. This could involve engineering enzymes to perform stereoselective bromination on bio-derived succinic acid or related C4 dicarboxylic acids.

A comparison of conventional and sustainable synthetic approaches is presented below.

ParameterConventional Method (e.g., Fumaric Acid + HBr) Potential Sustainable Method
Starting MaterialPetroleum-derived fumaric acid.Bio-derived succinic acid or other renewable feedstocks. longdom.org
ReagentsStoichiometric hydrobromic acid or bromine. Catalytic bromine source with a green oxidant (e.g., H₂O₂).
SolventOften requires harsh or chlorinated solvents. Water or other green solvents like supercritical CO₂. longdom.org
Efficiency (Atom Economy)Lower, due to the use of stoichiometric reagents. nih.govHigher, maximizing the incorporation of reactant atoms into the final product. longdom.org
Environmental ImpactHigher, with the potential for hazardous waste. escholarship.orgSignificantly lower environmental footprint. escholarship.org

Exploration of this compound in Bio-conjugation and Materials Science

The unique chemical functionality of this compound makes it a promising candidate for applications in bioconjugation and advanced materials. Its ability to act as a bifunctional linker, coupled with its inherent biocompatibility, opens up new avenues for research. biosynth.com

In bioconjugation , the goal is to covalently link molecules, such as proteins, peptides, or nucleic acids, to other molecules for diagnostic or therapeutic purposes. The reactive C-Br bond in this compound can undergo nucleophilic substitution with functional groups present on biomolecules (e.g., thiols from cysteine residues or amines from lysine (B10760008) residues), while the carboxylic acid groups can be activated to form amide bonds. This dual reactivity allows for the construction of complex bioconjugates. For instance, N-bromosuccinimide (NBS), a related compound, has been utilized in the synthesis of bioconjugates for drug delivery. researchgate.net

In materials science , bromosuccinates can serve as monomers or cross-linking agents for the creation of functional polymers. smolecule.com The resulting polyesters or polyamides could possess unique properties conferred by the bromine atom, such as increased flame retardancy or a site for post-polymerization modification. Bromosuccinic anhydride (B1165640) is a key precursor in the synthesis of biocompatible polymers like poly(malic acid) derivatives, which have applications in drug delivery systems. Furthermore, the reactivity of related succinimide (B58015) compounds has been harnessed to functionalize material surfaces, such as silicon quantum dots. rsc.org

Future research in this area will likely focus on:

Site-Specific Bioconjugation: Developing this compound-based reagents that can selectively target specific amino acids on a protein surface to create homogeneous antibody-drug conjugates (ADCs).

Biodegradable Polymers: Synthesizing novel biodegradable polymers from this compound for applications in medical implants, tissue engineering scaffolds, and controlled-release drug delivery systems.

Functional Surfaces: Using bromosuccinates to modify the surfaces of materials to impart new properties, such as antimicrobial activity or enhanced biocompatibility.

Mechanistic Elucidation of Undiscovered Reactivity Modes and Applications

A deep understanding of reaction mechanisms is crucial for controlling chemical reactivity and discovering new applications. While the chemistry of N-bromosuccinimide (NBS) has been studied extensively, the mechanistic nuances of this compound itself are less well understood. researchgate.netnih.gov NBS is a versatile reagent for radical substitution and electrophilic addition, and its reactivity is known to be highly dependent on reaction conditions. wikipedia.org

Key areas for mechanistic investigation include:

Radical vs. Ionic Pathways: Investigating the conditions under which this compound reacts via radical intermediates versus ionic pathways. This could be achieved through a combination of kinetic studies, product analysis, and the use of radical initiators or scavengers.

Role of the Carboxyl Groups: Elucidating the role of the neighboring carboxylic acid groups in modulating the reactivity of the C-Br bond. These groups could act as internal bases or nucleophiles, potentially leading to unexpected cyclization or rearrangement reactions.

Computational Modeling: Employing computational tools like Density Functional Theory (DFT) to model reaction pathways and transition states. nih.gov Such studies can provide insights into the energetics of different potential mechanisms and guide the design of new experiments.

Uncovering new reactivity modes could lead to entirely new applications for bromosuccinates. For example, if conditions for controlled radical reactions can be established, this compound could become a valuable reagent in polymer synthesis or late-stage functionalization of complex molecules. Similarly, a better understanding of its ionic pathways could lead to the development of novel catalytic cycles for asymmetric transformations.

Q & A

Q. How should researchers present contradictory findings in this compound studies for peer-reviewed journals?

  • Best Practices : Use dedicated "Data Ambiguities" subsections to discuss outliers, supported by sensitivity analyses. Provide raw data in supplementary materials for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.